molecular formula C19H19N3OS3 B15010040 2-(benzylsulfanyl)-N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide

2-(benzylsulfanyl)-N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B15010040
M. Wt: 401.6 g/mol
InChI Key: YOFVHJZYSFMZGF-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of benzylsulfanyl groups and an acetamide moiety, making it a unique and potentially useful molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves the reaction of benzyl mercaptan with appropriate thiadiazole precursors under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially enhancing its reactivity and applications .

Scientific Research Applications

2-(benzylsulfanyl)-N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various pathogenic microorganisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.

    Industry: It is used as an additive in lubricants and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets. The sulfur atoms in the benzylsulfanyl groups can form strong bonds with metal ions, making the compound an effective chelating agent. Additionally, the thiadiazole ring can interact with biological macromolecules, disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-bis((benzylsulfanyl){2-[1-(2-hydroxyphenyl)ethylidene]hydrazin-1-ylidene}methyl)disulfane
  • 2-[bis(benzylsulfanyl)methyl]-6-methoxyphenol

Uniqueness

Compared to similar compounds, 2-(benzylsulfanyl)-N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is unique due to its specific arrangement of benzylsulfanyl groups and the presence of the acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H19N3OS3

Molecular Weight

401.6 g/mol

IUPAC Name

2-benzylsulfanyl-N-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C19H19N3OS3/c23-17(13-24-11-15-7-3-1-4-8-15)20-19-22-21-18(26-19)14-25-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,22,23)

InChI Key

YOFVHJZYSFMZGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NN=C(S2)NC(=O)CSCC3=CC=CC=C3

Origin of Product

United States

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